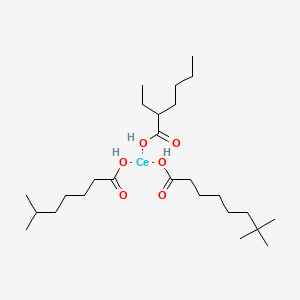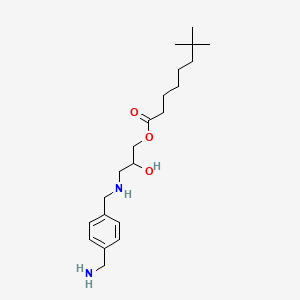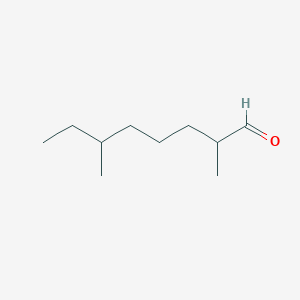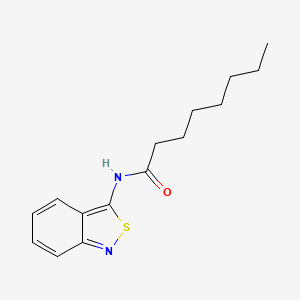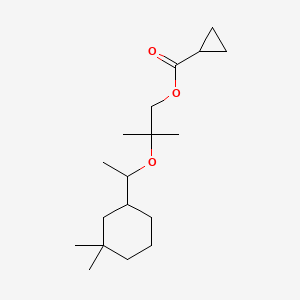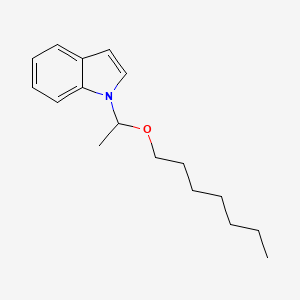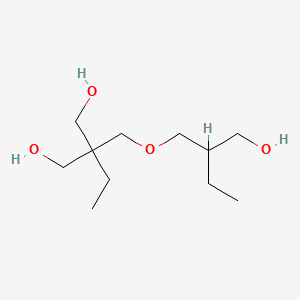
2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol es un compuesto químico con la fórmula molecular C₁₂H₂₆O₅. Es un alcohol multifuncional que encuentra aplicaciones en varios campos debido a sus propiedades químicas únicas. Este compuesto es conocido por su papel como precursor en la síntesis de polímeros y resinas, lo que lo hace valioso en aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol típicamente implica la reacción de n-butanaldehído con formaldehído en condiciones alcalinas. Esta reacción de condensación aldólica da como resultado la formación del compuesto deseado. La mezcla de reacción se concentra entonces para eliminar las sales, se decolora utilizando resinas de intercambio iónico, se purifica y finalmente se evapora utilizando un evaporador de película delgada .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como el intercambio iónico y la evaporación de película delgada, es crucial para obtener el producto final adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes más simples.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como cloruro de tionilo (SOCl₂) y tribromuro de fósforo (PBr₃) facilitan las reacciones de sustitución.
Productos Principales
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Alcoholes más simples.
Sustitución: Derivados halogenados, éteres.
Aplicaciones Científicas De Investigación
El 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol se utiliza en diversas aplicaciones de investigación científica:
Química: Como bloque de construcción en la síntesis de moléculas complejas y polímeros.
Biología: Utilizado en la preparación de compuestos biológicamente activos.
Medicina: Investigado por sus posibles aplicaciones terapéuticas debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol implica su interacción con varios objetivos moleculares. Los grupos hidroxilo del compuesto pueden formar enlaces de hidrógeno con otras moléculas, influenciando su reactividad y estabilidad. Este compuesto también puede actuar como agente de entrecruzamiento en reacciones de polimerización, mejorando las propiedades mecánicas de los polímeros resultantes .
Comparación Con Compuestos Similares
Compuestos Similares
1,1,1-Trimetilpropanotriol: Similar en estructura pero carece del grupo butoxi.
2-Etil-2-(hidroximetil)-1,3-propanodiol: Estructura similar pero con diferentes sustituyentes.
Hexaglicerina: Contiene múltiples grupos hidroxilo pero difiere en la estructura general.
Unicidad
El 2-Etil-2-((2-(hidroximetil)butoxi)metil)propano-1,3-diol es único debido a la presencia de grupos hidroxilo y butoxi, que confieren propiedades químicas distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso tanto en la investigación como en la industria .
Propiedades
Número CAS |
93983-18-7 |
|---|---|
Fórmula molecular |
C11H24O4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-ethyl-2-[2-(hydroxymethyl)butoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C11H24O4/c1-3-10(5-12)6-15-9-11(4-2,7-13)8-14/h10,12-14H,3-9H2,1-2H3 |
Clave InChI |
JCEBUJBSXYPWSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)COCC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


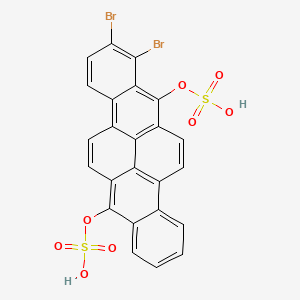

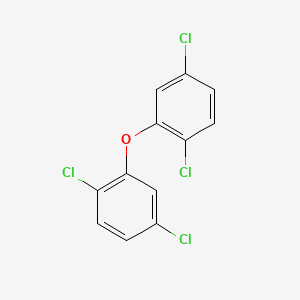
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)

